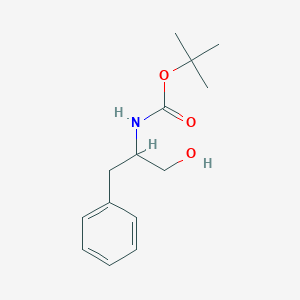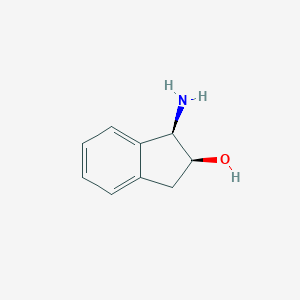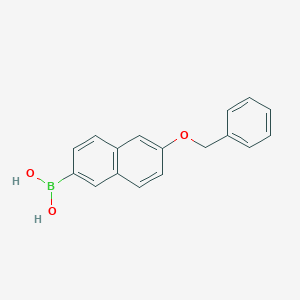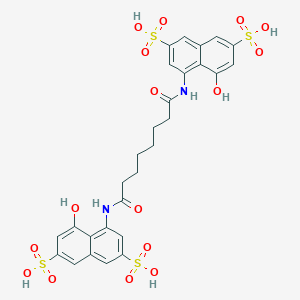
4,4'-Hca-bis(napss)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
'4,4'-Hca-bis(napss)' is a compound that is used in scientific research for its unique properties. This compound is a bis sulfonate derivative of 4,4'-hexanoylchloride (Hca), which is a synthetic intermediate for the production of various chemicals. The compound has been studied for its potential applications in the fields of biochemistry and physiology due to its ability to interact with biological molecules.
Mécanisme D'action
The mechanism of action of '4,4'-4,4'-Hca-bis(napss)-bis(napss)' involves the interaction of the compound with biological molecules such as proteins and enzymes. The compound is thought to bind to the active site of enzymes, inhibiting their activity. It has also been shown to interact with the hydrophobic pockets of proteins, altering their conformation and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of '4,4'-4,4'-Hca-bis(napss)-bis(napss)' are dependent on the specific biological molecule it interacts with. The compound has been shown to inhibit the activity of enzymes such as carbonic anhydrase and acetylcholinesterase. It has also been shown to alter the conformation and function of proteins such as human serum albumin.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using '4,4'-4,4'-Hca-bis(napss)-bis(napss)' in lab experiments include its ability to interact with biological molecules in a specific and controlled manner. This allows for the study of protein-protein interactions, enzyme kinetics, and drug discovery. The limitations of using the compound include its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several future directions for the study of '4,4'-4,4'-Hca-bis(napss)-bis(napss)'. One potential area of research is the development of new drugs based on the compound's ability to interact with biological molecules. Another area of research is the study of the compound's potential applications in the fields of biochemistry and physiology, including the study of protein-protein interactions and enzyme kinetics. Additionally, the compound's potential toxicity and safety profile could be further studied to determine its suitability for use in clinical settings.
Méthodes De Synthèse
The synthesis of '4,4'-4,4'-Hca-bis(napss)-bis(napss)' involves the reaction of 4,4'-hexanoylchloride with sodium 4,4'-dithiodibenzenesulfonate (napss). The reaction is carried out in a solvent such as chloroform or dichloromethane, and the product is purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
'4,4'-4,4'-Hca-bis(napss)-bis(napss)' is used in scientific research for its ability to interact with biological molecules such as proteins and enzymes. The compound has been studied for its potential applications in the fields of biochemistry and physiology, including the study of protein-protein interactions, enzyme kinetics, and drug discovery.
Propriétés
Numéro CAS |
147646-62-6 |
|---|---|
Nom du produit |
4,4'-Hca-bis(napss) |
Formule moléculaire |
C28H28N2O16S4 |
Poids moléculaire |
776.8 g/mol |
Nom IUPAC |
4-hydroxy-5-[[8-[(8-hydroxy-3,6-disulfonaphthalen-1-yl)amino]-8-oxooctanoyl]amino]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C28H28N2O16S4/c31-23-13-19(49(41,42)43)9-15-7-17(47(35,36)37)11-21(27(15)23)29-25(33)5-3-1-2-4-6-26(34)30-22-12-18(48(38,39)40)8-16-10-20(50(44,45)46)14-24(32)28(16)22/h7-14,31-32H,1-6H2,(H,29,33)(H,30,34)(H,35,36,37)(H,38,39,40)(H,41,42,43)(H,44,45,46) |
Clé InChI |
NLOZMMZDCUSXRJ-UHFFFAOYSA-N |
SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)NC(=O)CCCCCCC(=O)NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C=C4O)S(=O)(=O)O)O)S(=O)(=O)O |
SMILES canonique |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)NC(=O)CCCCCCC(=O)NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C=C4O)S(=O)(=O)O)O)S(=O)(=O)O |
Autres numéros CAS |
147646-62-6 |
Synonymes |
4,4'-(1,6-hexanediylbis(carbonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) 4,4'-HCA-bis(NapSS) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine](/img/structure/B115874.png)
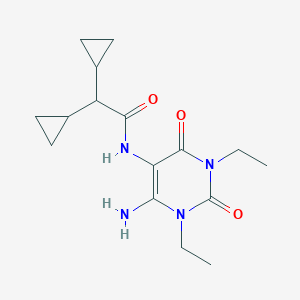
![3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide](/img/structure/B115878.png)



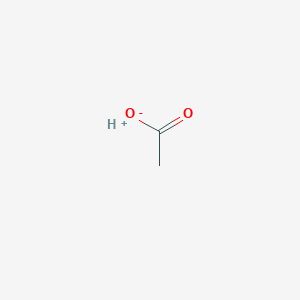
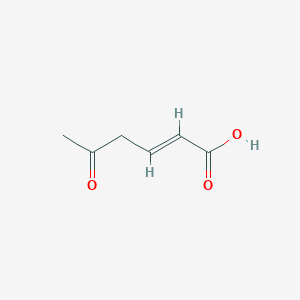
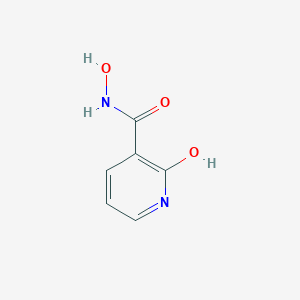
![4-Ethylpyrrolo[1,2-a]pyrazine](/img/structure/B115901.png)
